molecular formula C14H18N2O2 B2814683 tert-butyl N-(2-methylindolizin-1-yl)carbamate CAS No. 610766-97-7

tert-butyl N-(2-methylindolizin-1-yl)carbamate

Cat. No.: B2814683
CAS No.: 610766-97-7
M. Wt: 246.31
InChI Key: MTWFLHMMCXAZPR-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methylindolizin-1-yl)carbamate: is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle, and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylindolizin-1-yl)carbamate typically involves the reaction of 2-methylindolizine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated by filtration and dried under reduced pressure .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-methylindolizin-1-yl)carbamate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methylindolizin-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The indolizine moiety may also interact with hydrophobic pockets in the target proteins, enhancing binding affinity .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • Benzyl carbamate
  • Methyl carbamate

Uniqueness: tert-Butyl N-(2-methylindolizin-1-yl)carbamate is unique due to the presence of the indolizine ring, which imparts specific chemical and biological properties. Compared to other carbamates, it offers enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

tert-butyl N-(2-methylindolizin-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-9-16-8-6-5-7-11(16)12(10)15-13(17)18-14(2,3)4/h5-9H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWFLHMMCXAZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=CC2=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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